molecular formula C13H13N3O3 B040429 贝莫拉丹 CAS No. 112018-01-6

贝莫拉丹

货号 B040429
CAS 编号: 112018-01-6
分子量: 259.26 g/mol
InChI 键: XZPGINPFWXLYNW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bemoradan is a compound with the molecular formula C13H13N3O3 . It is also known by other names such as ORF 22867 and has the CAS numbers 112018-01-6 and 123169-88-0 . It is a potent, long-acting orally active inodilator .


Synthesis Analysis

A series of close analogues of the potent, long-acting cardiotonic bemoradan was synthesized and examined in both in vitro and in vivo test systems . Changing the oxygen heteroatom at the 1-position of the benzoxazine ring of bemoradan to sulfur gave a more potent enzyme inhibitor and in vivo cardiotonic compound .


Molecular Structure Analysis

The molecular weight of Bemoradan is 259.26 g/mol . The IUPAC name is 7-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one . The InChI and Canonical SMILES representations are also available .


Physical And Chemical Properties Analysis

Bemoradan has a molecular weight of 259.26 g/mol and an XLogP3-AA value of 0.4 . Other computed properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, and Covalently-Bonded Unit Count are also available .

科学研究应用

  1. 在心脏活性剂中的作用:贝莫拉丹是许多临床使用或在临床试验中测试的心脏活性吡哒嗪酮衍生物的重要结构部分(Imran & Abida, 2016)

  2. 有效的 PDE III 抑制活性:它具有强效的磷酸二酯酶 (PDE) III 抑制活性,已显示在静脉注射时可增加麻醉犬的心力(Combs 等人,1992)

  3. 治疗心力衰竭的心肌强心剂:贝莫拉丹是一种强效、长效、口服有效的正性肌力血管扩张剂,正在开发中用于治疗充血性心力衰竭(Combs 等人,1990)

  4. 心肌 cAMP PDE 抑制剂:它是心肌环状 AMP 磷酸二酯酶的重要抑制剂,这可能部分解释了其强心活性(Moore, Combs & Tobia, 1991)

  5. 血浆/血清中的测量:已经建立了一种准确测量血浆/血清中贝莫拉丹水平的方法,检测限为 0.5 ng/mL(Huang, Chien & Flor, 1990)

  6. 药代动力学和生物利用度:研究表明,贝莫拉丹在口服给药后吸收良好且吸收迅速,表现出线性药代动力学和跨物种的长消除半衰期(Huang 等人,1994)

  7. 动物中的排泄:它在老鼠和狗中排泄,未改变的贝莫拉丹约占大鼠尿液剂量的 2% 和大鼠粪便的 20%(Wu 等人,2001)

  8. 吡哒嗪酮环的重要性:吡哒嗪酮环是贝莫拉丹结构的一部分,对于各种心脏活性剂中改善的心脏活性至关重要(Asif, 2019)

属性

IUPAC Name

7-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-7-4-11(17)15-16-13(7)8-2-3-9-10(5-8)19-6-12(18)14-9/h2-3,5,7H,4,6H2,1H3,(H,14,18)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPGINPFWXLYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869548
Record name 7-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bemoradan

CAS RN

112018-01-6, 123169-88-0
Record name Bemoradan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bemoradan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123169880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEMORADAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2S2V1ETBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-(3,4-Dihydro-3-oxo-1,4(2H)-benzoxazin-7-yl)-4-oxo-3-methylbutyric acid (31 g, 0.12 moles) was dissolved in ethanol (300 ml) and anhydrous hydrazine (4.7 ml, 0.15 moles) was added. The mixture was heated at reflux overnight. White crystals formed after the mixture was cooled. The crystals were collected by filtration and washed well with ethanol. The solid was dried under vacuum giving 28.5 g (93%) of the titled compound, mp 299°-302° C.
Name
4-(3,4-Dihydro-3-oxo-1,4(2H)-benzoxazin-7-yl)-4-oxo-3-methylbutyric acid
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bemoradan
Reactant of Route 2
Reactant of Route 2
Bemoradan
Reactant of Route 3
Reactant of Route 3
Bemoradan
Reactant of Route 4
Bemoradan
Reactant of Route 5
Bemoradan
Reactant of Route 6
Bemoradan

Citations

For This Compound
113
Citations
DW Combs, MS Rampulla, JP Demers… - Journal of medicinal …, 1992 - ACS Publications
A series of close analogues of the potent, long-acting cardiotonic bemoradan (2a) was synthesized and examined in both in vitro and in vivo test systems. Changing the oxygen …
Number of citations: 70 pubs.acs.org
SM Huang, SC Chien, SC Flor - Biomedical Chromatography, 1990 - Wiley Online Library
… 20, 50 and 100 ng/mL of bemoradan (with 20 ng of the internal standard… bemoradan and the internal standard from serum were calculated by comparing the peak heights of bemoradan …
JB Moore Jr, DW Combs, AJ Tobia - Biochemical pharmacology, 1991 - Elsevier
… In the present study, the inhibition by bemoradan of the different … bemoradan on the remaining rolipram-insensitive enzyme and compared the different cardiotonic agents to bemoradan…
Number of citations: 16 www.sciencedirect.com
SM Huang, L Brusser, SC Chien, D Simon… - … journal of clinical …, 1994 - europepmc.org
… doses of the bemoradan HCL salt in capsules. Plasma and urine levels of bemoradan were … Bemoradan was rapidly absorbed from the capsule formulation at all doses (Cmax occurred …
Number of citations: 2 europepmc.org
SM Huang, R Falotico, B Haertlein… - … & drug disposition, 1992 - Wiley Online Library
… of four bemoradan treatments (30pg kg-l iv, 100Fg kg-l iv, 100pg kg-' suspension Po, or 1 mg capsule p.0.) in a Latin square cross-over design. Plasma levels of bemoradan … bemoradan …
Number of citations: 1 onlinelibrary.wiley.com
WN Wu, GW Caldwell, JA Masucci… - European journal of drug …, 2001 - Springer
… J : Structures of Bemoradan and its metabolites identified in rats and … ] bemoradan in male rats and female dogs. We report the isolation, characterization and identification of bemoradan …
Number of citations: 8 link.springer.com
DW Combs, MS Rampulla, SC Bell… - Journal of medicinal …, 1990 - ACS Publications
… -5-methylpyridazin-3-one (bemoradan) was found to be an … bemoradan in dogs, thus making it one of the mostpotent and long-acting orally effective inotropes yet described. Bemoradan …
Number of citations: 113 pubs.acs.org
DW Combs - Bioorganic & Medicinal Chemistry Letters, 1993 - Elsevier
… (-) enantiomer of bemoradan which has a … bemoradan is essentially insoluble in dilute aqueous acid or base. In summary, the synthesis of a novel pyrazolo fused analog of bemoradan …
Number of citations: 6 www.sciencedirect.com
A Tobia, R Falotico, D Simon, D Combs, J Moore… - European Journal of …, 1990 - Elsevier
Number of citations: 3
C Lambert, L Jutras, J Rouleau, P du Souich - European Journal of …, 1990 - Elsevier
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。